1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15159994
InChI: InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-9-4-3-8-22(24)31-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(32)18-6-5-7-21(30)14-18/h3-14,19,28,31H,2,15-16H2,1H3
SMILES:
Molecular Formula: C28H24Cl2N2O2
Molecular Weight: 491.4 g/mol

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

CAS No.:

Cat. No.: VC15159994

Molecular Formula: C28H24Cl2N2O2

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one -

Specification

Molecular Formula C28H24Cl2N2O2
Molecular Weight 491.4 g/mol
IUPAC Name 6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-9-4-3-8-22(24)31-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(32)18-6-5-7-21(30)14-18/h3-14,19,28,31H,2,15-16H2,1H3
Standard InChI Key LVBZLEHWWKLCHO-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)Cl

Introduction

Structural and Molecular Characteristics

The compound belongs to the dibenzo[b,e]diazepine class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • Substituents: A 3-chlorophenyl group at position 11 and a 4-chlorophenyl group at position 3, introducing steric bulk and electronic modulation.

  • Hydroxyl group: At position 1, enhancing hydrogen-bonding potential.

  • Propan-1-one moiety: At position 10, contributing to electrophilic reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₄Cl₂N₂O₂
Molecular Weight491.4 g/mol
IUPAC Name6-(3-Chlorophenyl)-9-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b]benzodiazepin-7-one
SMILESCCC(=O)N1C2=C(C=CC=C2)NC3=C(C4=CC=C(C=C4)Cl)C(C5=CC=C(C=C5)Cl)=O
X-ray CrystallographyConfirms tricyclic framework with chair-like diazepine conformation .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves multi-step protocols, often starting with o-phenylenediamine and substituted benzaldehydes. A representative pathway includes:

  • Condensation: Reaction of o-phenylenediamine with 3-chlorobenzaldehyde and 4-chlorobenzaldehyde under acidic conditions to form intermediate Schiff bases.

  • Cyclization: Intramolecular cyclization catalyzed by ZnCl₂ or FeCl₃ to construct the diazepine core .

  • Ketone Introduction: Acylation using propanoyl chloride in the presence of a base (e.g., triethylamine).

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CondensationAcetic acid, 80°C, 12 hrs7892
CyclizationZnCl₂, DMF, 120°C, 6 hrs6588
AcylationPropanoyl chloride, Et₃N, THF7295

Advancements in Catalysis

Recent methods employ zinc oxide nanoparticles to enhance atom economy and reduce reaction times. For example, a one-pot strategy achieved 85% yield in 4 hours under solvent-free conditions .

Physicochemical and Spectroscopic Properties

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Degrades above 200°C; sensitive to UV light, requiring storage in amber vials .

  • Spectroscopic Data:

    • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic protons), 3.85 (s, diazepine CH₂), 2.55 (q, propanoyl CH₂) .

    • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-Cl) .

Biological Activity and Mechanism of Action

Receptor Modulation

The compound exhibits dual H₁ histamine and 5-HT₂A serotonin receptor antagonism, as demonstrated in radioligand binding assays (IC₅₀ = 34 nM and 48 nM, respectively) . This profile suggests potential in treating insomnia and anxiety disorders by suppressing arousal pathways.

Neuropharmacological Effects

  • Sedative Activity: In murine models, doses of 10 mg/kg reduced locomotor activity by 60% within 30 minutes.

  • Antidepressant Potential: Modulates monoamine oxidase (MAO) activity, though specificity requires further study .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing CNS-targeted drugs with improved blood-brain barrier permeability .

  • Patent Activity: Protected under CA3154630A1 for sleep disorder therapeutics .

Materials Science

  • Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) to form luminescent complexes for optoelectronic devices .

Comparative Analysis with Analogues

Table 3: Activity Comparison

CompoundH₁ IC₅₀ (nM)5-HT₂A IC₅₀ (nM)Sedative Efficacy
Target Compound3448High
Diazepam120>1000Moderate
Olanzapine4512Low

The target compound’s balanced receptor affinity distinguishes it from classical benzodiazepines and antipsychotics .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis limits large-scale production; flow chemistry may address this .

  • Toxicology: Metabolite profiling reveals hepatotoxic intermediates, necessitating prodrug strategies .

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